2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid
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Overview
Description
EINECS 283-791-7, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-Azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2’-Azobis(2-methylpropionitrile)+HCl→2,2’-Azobis(2-methylpropionamidine) dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionamidine) dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
2,2’-Azobis(2-methylpropionamidine) dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.
Biology: The compound is employed in various biological assays and experiments due to its ability to generate free radicals.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in medicinal chemistry research.
Industry: The compound is utilized in the production of various industrial products, including plastics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride involves the generation of free radicals. When the compound is exposed to heat or light, it decomposes to form free radicals, which can initiate various chemical reactions. These free radicals can interact with molecular targets and pathways, leading to the desired chemical transformations.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionamidine) dihydrochloride is unique compared to other similar compounds due to its specific properties and applications. Similar compounds include:
2,2’-Azobis(2-methylpropionitrile): This compound is also used as a radical initiator but has different properties and applications.
2,2’-Azobis(isobutyronitrile): Another radical initiator with distinct characteristics and uses.
The uniqueness of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride lies in its ability to generate free radicals under specific conditions, making it highly valuable in various scientific and industrial applications.
Properties
CAS No. |
84713-00-8 |
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Molecular Formula |
C16H16O7Si |
Molecular Weight |
348.38 g/mol |
IUPAC Name |
2-[(2-carboxyphenoxy)-methoxy-methylsilyl]oxybenzoic acid |
InChI |
InChI=1S/C16H16O7Si/c1-21-24(2,22-13-9-5-3-7-11(13)15(17)18)23-14-10-6-4-8-12(14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
OWEOURXWBKZZHF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(OC1=CC=CC=C1C(=O)O)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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